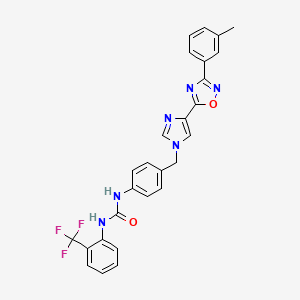

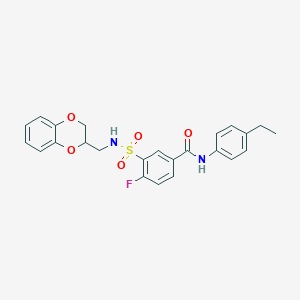

![molecular formula C12H18N2O6S B2624334 methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate CAS No. 868213-99-4](/img/structure/B2624334.png)

methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Carbamates, such as “methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate”, can be synthesized by carbamoylation . This process involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Methyl carbamate is an economical carabamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .

Molecular Structure Analysis

The molecular formula of “methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate” is C12H18N2O6S. Its molecular weight is 318.34.

Chemical Reactions Analysis

Carbamates are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Physical And Chemical Properties Analysis

“Methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate” is a solid compound. Its molecular weight is 318.34.

Scientific Research Applications

Polymer Chemistry and Reactive Polymers

Methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate can serve as a precursor for functional (meth)acrylates. These reactive esters play a crucial role in the synthesis of cross-linked (insoluble) bead-structured resins containing chemically reactive functional groups. Researchers utilize these polymers as polymeric reagents or supports in biochemical and chemical applications . The compound’s structure allows for easy modification, making it valuable in designing functional polymers.

Organosulfur Compounds with Biological Activity

Exploring the biological potential of organosulfur compounds is essential. While not directly studied for methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate, related compounds have shown promise. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide exhibited good biological activity . Researchers might investigate similar properties for our compound.

Anti-HIV Activity

Indole derivatives, structurally related to our compound, have been screened for anti-HIV activity. Although not directly tested, exploring the potential of methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate against HIV replication could be an interesting avenue . Its unique structure may interact with viral enzymes or receptors.

Mechanism of Action

Future Directions

The future directions in the field of carbamates could involve the development of more efficient and environmentally friendly synthesis methods . For example, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .

properties

IUPAC Name |

methyl N-[4-(2,2-dimethoxyethylsulfamoyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6S/c1-18-11(19-2)8-13-21(16,17)10-6-4-9(5-7-10)14-12(15)20-3/h4-7,11,13H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRBTYRXHTFPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-(2,2-dimethoxyethyl)sulfamoyl)phenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-7-(thiophen-2-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2624254.png)

![2,6-dimethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2624255.png)

![3-Bromo-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2624257.png)

![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624259.png)

![N-[4-(4-cyclohexylpiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2624260.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2624262.png)

![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)